2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)acetamide
Description
2-(2,5-Dioxopyrrolidin-1-yl)-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)acetamide is a synthetic acetamide derivative featuring a 2,5-dioxopyrrolidinyl (succinimide-like) moiety and a trifluoromethyl-substituted pyrimidine ring.
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O3/c1-8-6-9(14(15,16)17)20-10(19-8)4-5-18-11(22)7-21-12(23)2-3-13(21)24/h6H,2-5,7H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWDFUYXEBTCPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCNC(=O)CN2C(=O)CCC2=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)acetamide represents a class of hybrid pyrrolidine derivatives with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H16F3N3O3
- Molecular Weight : 331.29 g/mol
- CAS Number : 331754-32-6
Biological Activity Overview
Research indicates that compounds with a pyrrolidine backbone exhibit various biological activities, including anticonvulsant and antinociceptive effects. The specific compound has shown promise in several preclinical studies.
Anticonvulsant Activity
A study highlighted the effectiveness of hybrid compounds derived from pyrrolidine diones in mouse models. One such derivative demonstrated significant anticonvulsant properties, with effective doses (ED50) in the maximal electroshock (MES) test and pentylenetetrazole-induced seizures .
| Compound | ED50 (mg/kg) MES | ED50 (mg/kg) PTZ | ED50 (mg/kg) 6 Hz |
|---|---|---|---|
| Compound 22 | 23.7 | 59.4 | 22.4 |
These findings suggest that the compound may inhibit sodium/calcium currents and act as a TRPV1 receptor antagonist, contributing to its anticonvulsant effects.
Antinociceptive Activity
In addition to anticonvulsant effects, the compound exhibited significant antinociceptive activity in formalin-induced pain models. The mechanism is believed to involve modulation of central pain pathways .
The biological activity of this compound is attributed to its interaction with multiple targets within the central nervous system. The proposed mechanisms include:
- Inhibition of sodium channels
- Antagonism of TRPV1 receptors
These interactions facilitate the compound's efficacy in managing conditions like epilepsy and neuropathic pain.
Case Studies and Research Findings
- Multitargeted Drug Development : Research focused on developing multitargeted drugs based on pyrrolidine derivatives has shown that these compounds can effectively manage seizures and pain through diverse mechanisms .
- ADME-Tox Profile : The lead compound demonstrated favorable absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties in vitro, indicating potential for further clinical development .
- Comparative Studies : Comparative studies with other compounds have established that derivatives of pyrrolidinones often outperform traditional anticonvulsants in both potency and safety profiles .
Scientific Research Applications
The biological activity of this compound is primarily assessed through its interaction with various biological targets:
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. Preliminary studies suggest that this compound may inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.
Enzyme Inhibition
This compound has shown potential as an inhibitor for various enzymes associated with cancer and other diseases. Its ability to interfere with enzyme activity can be crucial for therapeutic applications.
Antimicrobial Properties
Compounds similar to this have demonstrated antimicrobial activity against a range of pathogens, suggesting potential applications in treating infectious diseases.
Case Studies
Several case studies highlight the biological activity and therapeutic potential of this compound:
Anticancer Activity
A study demonstrated that a related compound inhibited tumor growth in xenograft models by targeting specific signaling pathways, suggesting that this compound could similarly affect tumor dynamics.
Antimicrobial Effects
Research indicated that structurally similar compounds exhibited significant antimicrobial activity against various pathogens, reinforcing the potential of this compound in infectious disease treatment.
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison of Acetamide Derivatives
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
A multi-step synthesis is typically employed, starting with the preparation of key intermediates such as the pyrimidine and pyrrolidinone moieties. For example:
- Pyrimidine precursor synthesis : Use nucleophilic substitution to introduce the trifluoromethyl group at the 6-position of 4-methylpyrimidine.
- Coupling reactions : Employ carbodiimide-mediated amidation (e.g., EDC/HOBt) to conjugate the pyrrolidinone fragment with the pyrimidine-ethylamine intermediate.
- Purification : Optimize column chromatography (e.g., silica gel, gradient elution with ethyl acetate/hexane) to achieve ≥98% purity .
Reaction conditions (temperature, solvent polarity, and catalyst selection) should be adjusted using Design of Experiments (DoE) to maximize yield and minimize byproducts .
Q. Which spectroscopic and chromatographic methods are effective for characterizing purity and structure?
- NMR : Use H and C NMR to confirm regioselectivity of substitutions (e.g., trifluoromethyl group at C6 of pyrimidine, acetamide linkage).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are recommended for purity analysis. A mobile phase of acetonitrile/water (70:30, 0.1% TFA) resolves polar impurities .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] peak matching theoretical mass ± 2 ppm) .
Q. What safety precautions are critical when handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., trifluoromethyl-containing precursors).
- Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste under EPA guidelines .
Advanced Research Questions
Q. How can DFT calculations predict reactivity or electronic properties?
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can:
- Electrostatic potential mapping : Identify nucleophilic/electrophilic sites (e.g., pyrrolidinone carbonyl vs. pyrimidine ring).
- Frontier molecular orbitals : Calculate HOMO-LUMO gaps to predict charge-transfer interactions in biological targets.
- Solvent effects : Incorporate PCM models to simulate aqueous or DMSO environments for docking studies .
Q. What experimental design considerations are essential for studying environmental fate?
- Long-term stability studies : Use OECD 308 guidelines to assess hydrolysis/photolysis in water (pH 4–9, 25–50°C).
- Ecotoxicology : Apply split-plot designs (as in agricultural studies) with replicates to evaluate toxicity in Daphnia magna and algae. Variables include concentration (0.1–10 mg/L) and exposure time (24–96 hrs) .
- Degradation pathways : LC-MS/MS monitors metabolites (e.g., dealkylated or oxidized derivatives) in soil/water matrices .
Q. How can discrepancies in bioactivity data across assays be resolved?
- Assay standardization : Use positive controls (e.g., kinase inhibitors for enzyme assays) and normalize data to cell viability (MTT assay).
- Statistical analysis : Apply ANOVA with post-hoc Tukey tests to identify outliers. For cell-based assays, ensure consistent passage numbers and serum batches .
- Meta-analysis : Cross-reference data from orthogonal assays (e.g., SPR binding vs. cellular IC) to confirm target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
